molecular formula C9H11ClN2O B6230361 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine CAS No. 1251226-29-5

4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine

Cat. No.: B6230361
CAS No.: 1251226-29-5
M. Wt: 198.6
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Description

4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C9H11ClN2O. This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an oxolan-3-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-6-methyl-2-aminopyrimidine with oxirane in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol at elevated temperatures to facilitate the formation of the oxolan-3-yl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

    4-chloro-6-methyl-2-(oxolan-2-yl)pyrimidine: Similar structure but with the oxolan group at a different position.

    4-chloro-6-methyl-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure with a tetrahydrofuran ring instead of oxolan.

    4-chloro-6-methyl-2-(oxolan-3-yl)thiazole: Similar structure with a thiazole ring instead of pyrimidine

Uniqueness: 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1251226-29-5

Molecular Formula

C9H11ClN2O

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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